molecular formula C10H10FNO4 B1603143 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one CAS No. 288385-99-9

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

Cat. No.: B1603143
CAS No.: 288385-99-9
M. Wt: 227.19 g/mol
InChI Key: VGDKNHRINLDMIS-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H10FNO4. It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-3-methoxybenzene to introduce the nitro group, followed by Friedel-Crafts acylation to attach the propan-2-one moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups may influence the compound’s binding affinity and specificity towards enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is unique due to the combination of fluoro, methoxy, and nitro groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Biological Activity

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is a synthetic organic compound with the molecular formula C₁₀H₁₀FNO₄ and a molecular weight of 227.19 g/mol. It features a propanone functional group attached to a substituted aromatic ring, incorporating a fluorine atom, a methoxy group, and a nitro group. This unique structural composition contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of functional groups such as fluorine, methoxy, and nitro influences the compound's reactivity and interaction with biological systems. Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antibacterial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Early research indicates effectiveness against certain fungal strains.
  • Anti-inflammatory Effects : Its structural characteristics may contribute to modulating inflammatory pathways.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound may interact with enzymes or receptors, influencing metabolic pathways critical for various physiological processes.

1. Antibacterial Activity

Research has indicated that compounds similar to this compound display strong antibacterial properties. For instance, studies have reported:

CompoundMIC (µg/mL)Bacteria Tested
Compound A1-2Staphylococcus aureus
Compound B2-8Escherichia coli
This compoundTBDTBD

The Minimum Inhibitory Concentration (MIC) values for various compounds demonstrate their efficacy against specific bacterial strains, suggesting that further exploration of this compound could yield similar results .

2. Antifungal Activity

In preliminary assays, the compound has shown potential antifungal activity. For example:

Fungal StrainMIC (µg/mL)
Candida albicansTBD
Aspergillus nigerTBD

These results indicate that the compound may inhibit fungal growth through mechanisms such as disrupting cell wall synthesis or affecting cell membrane integrity .

3. Anti-inflammatory Effects

The anti-inflammatory potential of compounds in this category is notable. While specific data for this compound is limited, similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of chalcone derivatives, which include compounds similar to this compound:

  • Study on Antibacterial Properties : A recent study evaluated various chalcones against multiple bacterial strains, revealing significant antibacterial activity with MIC values comparable to established antibiotics like vancomycin .
  • Fungal Inhibition Study : Another study highlighted the antifungal efficacy of related compounds against Candida species, demonstrating their potential as therapeutic agents in treating fungal infections .

Properties

IUPAC Name

1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-6(13)5-7-8(12(14)15)3-4-9(16-2)10(7)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDKNHRINLDMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621796
Record name 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288385-99-9
Record name 1-(2-Fluoro-3-methoxy-6-nitrophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288385-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanone, 1-(2-fluoro-3-methoxy-6-nitrophenyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of sodium methoxide (freshly prepared from sodium (1.71 g) and methanol (35 ml)) was added to a solution of 1,2-difluoro-3-(2,2-dimethoxypropyl)-4-nitrobenzene (16.2 g, 62 mmol), (prepared as described above), in methanol (200 ml) cooled at 5° C. The mixture was left to warm to ambient temperature and was stirred for 3 days. The volatiles were removed under vacuum and the residue was partitioned between ethyl acetate and 2N hydrochloric acid (1 ml). The organic layer was concentrated to a total volume of 100 ml and THF (100 ml) and 6N hydrochloric acid (25 ml) were added. The mixture was stirred for 1 hour at ambient temperature. The volatiles were removed under vacuum and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography eluting with ethyl acetate/petroleum ether (3/7) to give 3-acetylmethyl-2-fluoro-1-methoxy-4-nitrobenzene (12.7 g, 90%).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(2,3-difluoro-6-nitrophenyl)-propan-2-one (183 g) and potassium carbonate (100 g) in methanol (1 L) was heated at reflux for 3 h. The reaction mixture was then cooled and concentrated in vacuo to remove most of the methanol. The residue was diluted with ethyl acetate (1 L), filtered and washed with water. The separated aqueous layer was neutralized with 2N HCl and extracted with ethyl acetate (2×500 mL). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to give a brown solid. The solid was triturated with diethyl ether and filtered to provide 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one (121 g, 71%) as a yellow solid. LC/MS; (M+H)+=228.2. C. A mixture of 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one from previous step (454 mg, 21 mmol) and pyridinium chloride (0.9 g, 7.8 mmol) was stirred at 180° C. for 75 min. The reaction was cooled to room temperature, diluted with 1N HCl (3 mL) and ethyl acetate (10 mL) and filtered. The filtrate was washed with brine (2×), dried and concentrated in vacuo to give 1-(2-fluoro-3-hydroxy-6nitrophenyl)-propan-2-one (410 mg, 96%) as a grey solid, which was used without further purification for the next step. LC/MS; (M+H)+=214. 1HNMR (CDCl3): δ 2.37 (s, 3H), 4.22 (s, 2H), 6.95 (dd, 1H), 7.95 (d, 1H, J=9.35 Hz). D. 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one from previous step (50 g, 0.234 mol) was added to 2 liter round bottom flask. Water (1 L) was added, and the yellow suspension was stirred at RT. Sodium dithionite (225 g, 5.5 eq) was added in one portion and the reaction mixture was stirred and kept <30° C. until HPLC analysis indicated no starting material remained (typically less than 1 hour). Upon completion, the reaction mixture was cooled to 0° C. and the tan solid product was collected by vacuum filtration. The wet product was dried at <50° C. under house vacuum to afford 4-fluoro-2-methyl-1H-indol-5-ol (31.4 g, 81% yield) which was isolated as a tan crystalline powder. The material had an HPLC purity of >99.8. 1H NMR (CDCl3, 400 MHz) δ 7.8 (s, 1H), 6.9-6.7 (m, 2H), 6.2 (s,1H), 4.7 (s, 1H), 2.4 (s, 3H).
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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